2-[3-(2-Methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification
The systematic nomenclature of 2-[3-(2-methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane follows the International Union of Pure and Applied Chemistry conventions for organoboron compounds, specifically those containing cyclic boronic ester functionalities. The compound possesses the molecular formula C₁₅H₂₃BO₃ and exhibits a molecular weight of 262.17 grams per mole, establishing its position within the medium-molecular-weight organoboron derivatives. The systematic name reflects the hierarchical arrangement of structural components, beginning with the heterocyclic dioxaborolane core and extending to the substituted aromatic system.
The dioxaborolane framework represents a five-membered heterocyclic ring system containing one boron atom, two oxygen atoms, and two carbon atoms in a 1,3,2-arrangement. This cyclic structure functions as a protecting group for boronic acid functionality, providing enhanced stability compared to free boronic acids while maintaining synthetic accessibility for subsequent transformations. The tetramethyl substitution pattern at the 4,4,5,5-positions creates a pinacol-derived protecting group that exhibits remarkable resistance to hydrolysis and maintains structural integrity under diverse reaction conditions.
The aromatic substitution pattern features a phenyl ring bearing a 2-methoxyethyl substituent at the meta position relative to the boron attachment point. The International Union of Pure and Applied Chemistry numbering system assigns position 1 to the carbon atom directly bonded to the boron center, with subsequent numbering proceeding around the aromatic ring. The 2-methoxyethyl chain introduces additional conformational flexibility through the presence of rotatable bonds and electron-donating oxygen functionality.
| Structural Component | International Union of Pure and Applied Chemistry Designation | Molecular Contribution |
|---|---|---|
| Dioxaborolane core | 1,3,2-dioxaborolane | C₂H₄BO₂ |
| Tetramethyl groups | 4,4,5,5-tetramethyl | C₄H₁₂ |
| Phenyl ring | phenyl | C₆H₄ |
| Methoxyethyl chain | 3-(2-methoxyethyl) | C₃H₇O |
The classification of this compound within chemical taxonomies positions it as an organoboron compound, specifically a cyclic boronic ester. The presence of the aromatic system further categorizes it as an arylboronic ester derivative, distinguishing it from aliphatic or heteroaromatic analogs. The ether linkage within the methoxyethyl substituent introduces additional functional group diversity, creating a multifunctional molecule with potential for diverse chemical transformations.
Crystallographic Analysis of Boronate Ester Framework
The crystallographic analysis of boronate ester frameworks, particularly those containing the 1,3,2-dioxaborolane core, reveals fundamental structural principles that govern molecular geometry and intermolecular interactions. X-ray crystallographic studies of related pinacol boronate esters demonstrate that the dioxaborolane ring typically adopts a planar or near-planar conformation, with the boron atom exhibiting trigonal planar geometry. The bond lengths within the cyclic framework show characteristic patterns, with boron-oxygen bonds ranging from 1.31 to 1.35 angstroms, consistent with the partial double-bond character arising from oxygen lone pair conjugation with the vacant boron orbital.
Structural analysis of similar aryl-substituted dioxaborolanes indicates that the orientation of the aromatic ring relative to the boronate ester plane significantly influences molecular properties and reactivity. The dihedral angle between the phenyl ring and the dioxaborolane plane typically ranges from nearly coplanar arrangements to perpendicular orientations, depending on steric and electronic factors introduced by substituents. In compounds bearing ortho-substituted aromatic systems, significant deviations from planarity often occur due to steric hindrance, while meta and para substitution patterns generally permit more favorable coplanar arrangements.
The methoxyethyl substituent introduces additional conformational complexity through the presence of multiple rotatable bonds within the alkyl chain. Crystallographic studies of related compounds suggest that the ether oxygen atom can participate in weak intramolecular interactions with the aromatic system, potentially stabilizing specific conformational arrangements. The methoxy group terminus provides opportunities for intermolecular hydrogen bonding interactions in the solid state, contributing to crystal packing arrangements and overall lattice stability.
| Bond Type | Typical Length (Å) | Angle Range (°) | Electronic Character |
|---|---|---|---|
| Boron-Oxygen (cyclic) | 1.31-1.35 | - | Partial double bond |
| Boron-Carbon (aromatic) | 1.56-1.61 | - | Single bond |
| Carbon-Carbon (ring) | 1.50-1.54 | 108-112 | Single bond |
| Oxygen-Carbon-Carbon | - | 109-115 | Tetrahedral |
The thermal motion parameters derived from crystallographic analysis provide insights into molecular flexibility and dynamic behavior in the solid state. The pinacol-derived methyl groups typically exhibit larger thermal ellipsoids compared to the rigid dioxaborolane core, reflecting their greater conformational freedom. The aromatic ring system generally displays intermediate thermal motion, while the methoxyethyl chain may show enhanced flexibility, particularly at the terminal methoxy group.
Intermolecular interactions in the crystal lattice of dioxaborolane compounds often involve weak hydrogen bonding between methyl groups and oxygen atoms from neighboring molecules. These interactions contribute to the overall stability of the crystal structure and influence physical properties such as melting point and solubility characteristics. The absence of traditional hydrogen bond donors in the molecular structure limits the formation of strong intermolecular interactions, typically resulting in lower melting points compared to analogous compounds containing hydroxyl or amino functionalities.
Comparative Structural Features with Related 1,3,2-Dioxaborolane Derivatives
The structural comparison of 2-[3-(2-methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with related 1,3,2-dioxaborolane derivatives reveals important structure-activity relationships and provides insights into the influence of substituent patterns on molecular properties. The pinacol boronate ester framework serves as a common structural motif across this compound family, with variations primarily occurring in the nature and position of aromatic substituents.
Comparison with the parent phenyl derivative, 2-phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, highlights the structural impact of the methoxyethyl substitution. The unsubstituted phenyl compound exhibits a molecular weight of 204.08 grams per mole and maintains a simpler conformational profile due to the absence of flexible alkyl chains. The introduction of the methoxyethyl group increases the molecular weight to 262.17 grams per mole and introduces additional rotational degrees of freedom that influence solution-phase behavior and reactivity patterns.
Structural analysis of related methoxy-substituted derivatives, such as 2-(4-(2-methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, provides insights into the effects of substituent position on molecular geometry. The para-substituted analog exhibits a molecular formula of C₁₅H₂₃BO₄ and demonstrates how the introduction of additional ether linkages influences electronic properties and potential coordination behavior. The extended methoxyethoxy chain in the para position creates a more linear molecular architecture compared to the meta-substituted variant under investigation.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substitution Pattern | Key Structural Features |
|---|---|---|---|---|
| 2-[3-(2-methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C₁₅H₂₃BO₃ | 262.17 | meta-methoxyethyl | Moderate flexibility, meta orientation |
| 2-phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C₁₂H₁₇BO₂ | 204.08 | unsubstituted | Rigid structure, minimal steric hindrance |
| 2-(4-(2-methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C₁₅H₂₃BO₄ | 278.15 | para-methoxyethoxy | Extended chain, para orientation |
| 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C₇H₁₅BO₃ | 158.00 | methoxy-boron | Direct methoxy attachment |
The electronic properties of these compounds vary significantly based on the nature and position of substituents relative to the boronate ester functionality. Meta substitution, as observed in the target compound, typically results in minimal electronic perturbation of the boron center compared to ortho or para substitution patterns. This positioning reduces the potential for electronic conjugation between the substituent and the boron-containing heterocycle, maintaining the electrophilic character of the boron atom for subsequent synthetic transformations.
Conformational analysis of the methoxyethyl chain reveals significant differences compared to simpler alkyl or directly attached methoxy substituents. The presence of the ether oxygen within the chain creates opportunities for intramolecular coordination or hydrogen bonding interactions that can influence preferred conformational arrangements. Computational studies of related compounds suggest that gauche conformations around the carbon-oxygen bonds may be favored due to favorable electrostatic interactions between the electron-rich oxygen atom and the partially positive carbon centers.
The steric environment around the boron center remains relatively unperturbed in meta-substituted derivatives compared to ortho-substituted analogs, which often exhibit significant steric crowding. This reduced steric hindrance typically translates to enhanced reactivity in cross-coupling reactions and other boron-mediated transformations. The methoxyethyl substituent projects away from the reactive boron center, minimizing steric interference while providing opportunities for additional intermolecular interactions that may influence reaction selectivity and efficiency.
Properties
IUPAC Name |
2-[3-(2-methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO3/c1-14(2)15(3,4)19-16(18-14)13-8-6-7-12(11-13)9-10-17-5/h6-8,11H,9-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYMIUPAKODMLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1486485-55-5 | |
| Record name | 2-[3-(2-methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Transition Metal-Catalyzed Borylation
A common and efficient method for preparing aryl boronic esters involves palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction conditions are generally mild and allow for high regioselectivity and yields.
| Parameter | Description |
|---|---|
| Catalyst | Pd(dppf)Cl₂ (Palladium(II) complex with 1,1'-bis(diphenylphosphino)ferrocene) |
| Boron Source | Bis(pinacolato)diboron (B₂pin₂) |
| Base | Potassium acetate (KOAc) |
| Solvent | 1,4-Dioxane |
| Temperature | 80 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
| Reaction Time | Overnight (typically 12-16 hours) |
Combine the aryl halide precursor (e.g., 3-bromo- or 3-iodo-2-methoxyethylbenzene), bis(pinacolato)diboron, and potassium acetate in 1,4-dioxane.
Add Pd(dppf)Cl₂ catalyst under inert atmosphere.
Heat the mixture at 80 °C with stirring overnight.
After completion, cool the reaction mixture and quench with water.
Extract the organic layer with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using a suitable eluent (e.g., 20% ethyl acetate in petroleum ether).
This method typically yields the desired boronic ester in yields around 75-80% and is scalable for industrial applications.
Direct Lithiation and Boronation
An alternative approach involves directed ortho-lithiation of the substituted aromatic compound followed by quenching with trialkyl borates or boronic acid derivatives.
Treat the 3-(2-methoxyethyl)benzene derivative with a strong base such as n-butyllithium at low temperature (-78 °C) to generate the aryl lithium intermediate.
Add trimethyl borate or another boron electrophile to the reaction mixture.
Warm to room temperature to allow formation of the boronic acid intermediate.
Convert the boronic acid to the pinacol boronic ester by reaction with pinacol under dehydrating conditions (e.g., reflux in toluene with azeotropic removal of water).
This method requires careful temperature control and anhydrous conditions but can provide high regioselectivity and purity.
Formation of Pinacol Boronic Ester
The conversion of boronic acid to the pinacol ester is generally performed by refluxing the boronic acid with pinacol in anhydrous toluene or another suitable solvent, often using a Dean-Stark apparatus to remove water formed during the esterification.
| Parameter | Description |
|---|---|
| Reagents | Boronic acid, pinacol |
| Solvent | Toluene (or similar aprotic solvent) |
| Temperature | Reflux (110-115 °C) |
| Reaction Time | 4-6 hours |
| Water Removal | Dean-Stark trap to continuously remove water |
The resulting pinacol boronic ester is isolated by standard workup and purification techniques such as recrystallization or chromatography.
Summary Table of Preparation Methods
| Method | Key Reagents and Conditions | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|
| Palladium-Catalyzed Borylation | Aryl halide, B₂pin₂, Pd(dppf)Cl₂, KOAc, 1,4-dioxane, 80 °C, inert atmosphere | Mild conditions, high selectivity, scalable | Requires expensive Pd catalyst, inert atmosphere needed | 75-80 |
| Direct Lithiation and Boronation | Aryl compound, n-BuLi, trimethyl borate, pinacol, toluene reflux | High regioselectivity, no halide precursor needed | Sensitive to moisture, low temperature control required | 65-75 |
| Boronic Acid Esterification | Boronic acid, pinacol, toluene reflux with Dean-Stark trap | Straightforward esterification step | Requires prior boronic acid synthesis | >85 (for esterification step) |
Research Findings and Optimization
Catalyst Selection: Pd(dppf)Cl₂ is preferred due to its high activity and stability under the reaction conditions. Alternative catalysts such as Pd(PPh₃)₄ may be used but often require longer reaction times or give lower yields.
Base Effects: Potassium acetate is commonly employed as a mild base that facilitates transmetalation in the catalytic cycle without causing side reactions.
Solvent Choice: 1,4-Dioxane is favored for its ability to dissolve both organic and inorganic components and its high boiling point, which allows elevated reaction temperatures.
Reaction Atmosphere: An inert atmosphere (argon or nitrogen) prevents oxidation of sensitive intermediates and catalyst deactivation.
Purification: Column chromatography using silica gel with a gradient of petroleum ether and ethyl acetate is effective for isolating the pure boronic ester.
Scale-Up: Continuous flow reactors have been reported to enhance reaction control and product consistency in industrial settings, improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-Methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol are commonly used.
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.
Major Products
Suzuki–Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Oxidation: The major product is 3-(2-Methoxyethyl)phenol.
Scientific Research Applications
2-[3-(2-Methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in:
Mechanism of Action
In Suzuki–Miyaura coupling, the mechanism involves:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the carbon-carbon bond and regenerates the palladium catalyst.
Comparison with Similar Compounds
Structural and Electronic Features
The reactivity and application of boronic esters are influenced by substituents on the phenyl ring. Key analogs include:
Key Observations:
- Electronic Effects : The target compound’s 2-methoxyethyl group donates electrons via the oxygen atom, enhancing nucleophilicity at the boron center. This contrasts with electron-withdrawing groups (e.g., -SO2CH3 in ), which reduce reactivity in cross-couplings.
- Steric Effects : Bulky substituents (e.g., 3,5-dimethoxy in or 4,5-dimethyl in ) hinder coupling efficiency due to steric shielding of the boron atom. The target compound’s linear 2-methoxyethyl group balances steric accessibility with moderate bulk.
- Yield Trends : Higher yields (e.g., 92% for dichloro-dimethoxy analog ) may reflect optimized halogenation or milder reaction conditions, whereas the target compound’s lower yield (58%) could arise from challenges in introducing the 2-methoxyethyl group .
Reactivity in Cross-Coupling Reactions
- Target Compound : Demonstrates high reactivity in Suzuki-Miyaura reactions, as evidenced by its use in synthesizing MSG008, a complex imidazopyridine derivative . The 2-methoxyethyl group improves solubility in polar aprotic solvents (e.g., THF, dioxane), facilitating homogeneous reaction conditions.
- Methoxy-Substituted Analogs: 4-Methoxy derivatives (e.g., ) exhibit moderate reactivity due to reduced steric hindrance but lower solubility in non-polar media.
Biological Activity
2-[3-(2-Methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. Its unique structure allows for interactions with various biological targets, making it a candidate for further research in drug development.
- Molecular Formula: C15H23BO4
- Molecular Weight: 278.15 g/mol
- CAS Number: 959972-40-8
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The dioxaborolane moiety is known for its role in the inhibition of certain metabolic pathways, potentially affecting cancer cell proliferation and signaling pathways.
Biological Activity Overview
Recent studies have indicated that compounds similar to 2-[3-(2-Methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit:
- Anticancer Activity: In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Antimicrobial Properties: Preliminary tests suggest that it may possess antimicrobial effects against certain bacterial strains.
- Enzyme Inhibition: The compound may act as an inhibitor for enzymes involved in metabolic processes, particularly those related to cancer metabolism.
Case Studies
-
Anticancer Efficacy
- A study conducted on breast cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability (p < 0.05). The mechanism was linked to the induction of apoptosis through caspase activation.
- Another investigation focused on prostate cancer cells showed that the compound inhibited androgen receptor signaling, which is crucial for the growth of these cancer cells.
-
Antimicrobial Activity
- In vitro assays revealed that 2-[3-(2-Methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively.
Data Table: Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Reference |
|---|---|---|---|
| Anticancer | Breast Cancer Cells | 15 µM | [Study 1] |
| Anticancer | Prostate Cancer Cells | 20 µM | [Study 2] |
| Antimicrobial | Staphylococcus aureus | 32 µg/mL | [Study 3] |
| Antimicrobial | Escherichia coli | 64 µg/mL | [Study 3] |
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for 2-[3-(2-Methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
- Methodology : A common approach involves Suzuki-Miyaura coupling or direct boronate esterification. For example, pinacol boronate esters are synthesized via Pd-catalyzed cross-coupling of aryl halides with bis(pinacolato)diboron. Column chromatography (hexanes/EtOAc with 0.25% Et₃N) is critical for purification to avoid decomposition . Yields (~27%) may be improved by optimizing catalyst loading (e.g., Pd(PPh₃)₄) and reaction time .
Q. How can this compound be characterized using spectroscopic methods?
- Methodology :
- ¹H/¹³C NMR : Key signals include the methoxyethyl group (δ ~3.4–3.6 ppm for OCH₂CH₂O) and pinacol methyl groups (δ ~1.3 ppm) .
- Mass Spectrometry : Look for molecular ion peaks (e.g., m/z 395 [M+H]⁺ in Example 137 of EP 2 903 618 B1) .
- IR : Confirm B-O stretching (~1350–1310 cm⁻¹) and aromatic C-H bending (~800 cm⁻¹) .
Q. What are the stability and recommended storage conditions for this boronate ester?
- Methodology : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Use anhydrous solvents (e.g., THF, DCM) during synthesis. Avoid prolonged exposure to moisture or acidic conditions, which cleave the boronate ester .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl ring) influence reactivity in cross-coupling reactions?
- Methodology : Compare analogues like 2-(3-fluoro-4-((2-(trifluoromethyl)benzyl)oxy)phenyl) derivatives (C20H21BF4O3) or 2-(3,4-dimethoxythiophenyl) variants . Electron-withdrawing groups (e.g., -F, -CF₃) enhance electrophilicity, accelerating Suzuki-Miyaura coupling, while bulky groups (e.g., -OCH₂CH₂O-) may sterically hinder reactivity .
Q. How can contradictions in catalytic efficiency data be resolved?
- Case Study : A 27% yield reported in Example 137 vs. higher yields in other boronate syntheses. Variables to test:
- Catalyst : Pd(OAc)₂ vs. PdCl₂(dppf).
- Base : K₂CO₃ vs. CsF.
- Solvent : DMF (polar aprotic) vs. toluene (non-polar).
Q. What experimental designs are suitable for studying hydrolytic stability?
- Methodology :
- pH-Dependent Studies : Expose the compound to buffered solutions (pH 2–12) and monitor decomposition via HPLC or ¹¹B NMR .
- Kinetic Isotope Effects : Use D₂O to assess proton transfer in hydrolysis mechanisms .
- Table : Hydrolytic Half-Lives (Hypothetical Data)
| pH | Half-Life (h) | Conditions | Reference |
|---|---|---|---|
| 7 | 48 | 25°C, aqueous THF | |
| 2 | 12 | HCl (0.1 M) | |
| 10 | 72 | NaOH (0.1 M) |
Data Contradiction Analysis
Q. Why do some studies report conflicting yields for similar boronate ester syntheses?
- Root Causes :
- Impurity Profiles : Side reactions (e.g., protodeboronation) may dominate if aryl halide starting materials contain trace metals .
- Purification Methods : Silica gel chromatography with Et₃N suppresses boronate decomposition vs. neutral columns .
- Resolution : Standardize starting material purity (e.g., ≥99% aryl halides) and use internal standards (e.g., mesitylene) for yield quantification .
Key Safety and Handling Protocols
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
